molecular formula C22H19N3O2 B12171243 7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol

7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol

Cat. No.: B12171243
M. Wt: 357.4 g/mol
InChI Key: YOECNGHJIVYNLO-UHFFFAOYSA-N
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Description

7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with hydroxyphenyl and methylpyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with 4-methyl-2-aminopyridine to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under reflux conditions in ethanol . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    7-[(4-Hydroxyphenyl)methylideneamino]-1,3-thiazol-4-yl compounds: These compounds share a similar hydroxyphenyl group but differ in their core structure.

    4-Hydroxy-2-quinolones: These compounds have a quinoline core with a hydroxyl group but lack the pyridinyl substitution.

Uniqueness

7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

7-[(4-hydroxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C22H19N3O2/c1-14-10-12-23-19(13-14)25-20(16-4-7-17(26)8-5-16)18-9-6-15-3-2-11-24-21(15)22(18)27/h2-13,20,26-27H,1H3,(H,23,25)

InChI Key

YOECNGHJIVYNLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)O)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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